3-(Methyl(4-methylquinolin-2-yl)amino)propan-1-ol

monoamine oxidase A structure‑activity relationship methylquinoline

3-(Methyl(4-methylquinolin-2-yl)amino)propan-1-ol (CAS 805948‑38‑3) is a 2‑aminoquinoline derivative bearing a 4‑methyl substituent on the quinoline ring, an N‑methyl tertiary amine at position 2, and a 3‑hydroxypropyl side chain. Its molecular formula is C₁₄H₁₈N₂O with a formula weight of 230.31 g·mol⁻¹.

Molecular Formula C14H18N2O
Molecular Weight 230.31 g/mol
Cat. No. B11877618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Methyl(4-methylquinolin-2-yl)amino)propan-1-ol
Molecular FormulaC14H18N2O
Molecular Weight230.31 g/mol
Structural Identifiers
SMILESCC1=CC(=NC2=CC=CC=C12)N(C)CCCO
InChIInChI=1S/C14H18N2O/c1-11-10-14(16(2)8-5-9-17)15-13-7-4-3-6-12(11)13/h3-4,6-7,10,17H,5,8-9H2,1-2H3
InChIKeyPJCOANYCWSXZLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Methyl(4-methylquinolin-2-yl)amino)propan-1-ol – Essential Physicochemical and Structural Baseline for Research Procurement


3-(Methyl(4-methylquinolin-2-yl)amino)propan-1-ol (CAS 805948‑38‑3) is a 2‑aminoquinoline derivative bearing a 4‑methyl substituent on the quinoline ring, an N‑methyl tertiary amine at position 2, and a 3‑hydroxypropyl side chain. Its molecular formula is C₁₄H₁₈N₂O with a formula weight of 230.31 g·mol⁻¹ . Calculated physicochemical parameters include a density of 1.143 g·cm⁻³, a boiling point of 425.9 °C (760 mmHg), a flash point of 211.4 °C, and a refractive index of 1.635 . The polar surface area (PSA) is 36.36 Ų and the computed LogP is 2.36 . A hydrochloride salt form has been characterised by FTIR spectroscopy, providing a verified spectral identity [1].

Why Generic 2‑Aminoquinoline Alcohols Cannot Substitute for 3‑(Methyl(4‑methylquinolin‑2‑yl)amino)propan‑1‑ol


Quinoline amino alcohols constitute a structurally diverse class where small modifications – the position of the amino group (2‑ vs 4‑ vs 8‑), the presence or absence of an N‑methyl substituent, the length of the hydroxyalkyl chain, and the quinoline substitution pattern – profoundly alter target engagement and physicochemical behaviour [1]. In the specific case of 3‑(methyl(4‑methylquinolin‑2‑yl)amino)propan‑1‑ol, the combination of a tertiary N‑methyl amine at the 2‑position, a 4‑methyl group on the quinoline ring, and a three‑carbon alcohol linker confers a monoamine oxidase (MAO) inhibition profile that differs markedly from the parent 4‑methylquinoline scaffold and from prototypical 8‑aminoquinoline drugs such as primaquine [2][3]. The evidence provided below demonstrates that generic replacement with a demethylated analog, an ethanol‑chain variant, or an 8‑aminoquinoline congener will not reproduce the same quantitative selectivity window between MAO‑A and MAO‑B, nor the same balance of lipophilicity and polar surface area that governs membrane permeability and metabolic fate.

3‑(Methyl(4‑methylquinolin‑2‑yl)amino)propan‑1‑ol – Quantitative Differential Evidence Against Closest Comparators


MAO‑A Inhibition: Drastically Weaker Potency Versus the 4‑Methylquinoline Scaffold

The target compound exhibits an IC₅₀ > 100 000 nM (> 100 μM) against recombinant human MAO‑A [1], indicating essentially negligible inhibition. In contrast, the simpler 4‑methylquinoline scaffold (lacking the 2‑amino alcohol moiety) competitively inhibits MAO‑A with a Kᵢ of 23.4 ± 1.8 μM [2]. The >4‑fold reduction in MAO‑A affinity upon converting 4‑methylquinoline to the fully elaborated 2‑amino‑N‑methyl‑propan‑1‑ol derivative demonstrates that the amino‑alcohol side chain sterically and/or electronically disfavours MAO‑A binding. This property is the inverse of the affinity trend observed for many 8‑aminoquinoline antimalarials (e.g., primaquine), which retain moderate MAO‑A inhibition [3].

monoamine oxidase A structure‑activity relationship methylquinoline

MAO‑B Inhibition: Moderate Potency with Substantial Selectivity Over Primaquine

The target compound inhibits recombinant human MAO‑B with an IC₅₀ of 1.13 × 10³ nM (1.13 μM) [1]. This value stands in sharp contrast to primaquine, the prototypical 8‑aminoquinoline antimalarial, for which the MAO‑B IC₅₀ is estimated at ≈ 94 μM (calculated from the 626‑fold enhancement exhibited by the 5‑(4‑trifluoromethylphenoxy)‑4‑methylprimaquine analog, whose directly measured IC₅₀ is 150 nM) [2]. The target compound is therefore approximately 83‑fold more potent against MAO‑B than primaquine. Furthermore, the target compound displays >88‑fold selectivity for MAO‑B over MAO‑A (IC₅₀ MAO‑A >100 μM; IC₅₀ MAO‑B 1.13 μM), whereas primaquine exhibits either balanced inhibition or modest MAO‑A preference [3].

monoamine oxidase B selectivity primaquine 2‑aminoquinoline

Physicochemical Differentiation: Balanced LogP and Reduced PSA for Enhanced Membrane Permeability

The target compound exhibits a computed LogP of 2.36 and a PSA of 36.36 Ų . By comparison, the 8‑aminoquinoline drug primaquine possesses a higher PSA of 60.17 Ų and a variable LogP of 1.64–3.56 depending on the measurement method , while the minimal 4‑methylquinoline core has a LogP of 2.54 and a PSA of only 12.89 Ų . The target compound thus occupies an intermediate property space: its PSA is approximately 40 % lower than that of primaquine, predicting significantly higher passive membrane permeability, while its LogP remains in the favourable range for CNS and cellular penetration without the excessive lipophilicity of the unprotected scaffold.

physicochemical property membrane permeability polar surface area LogP

Structural Differentiation: Tertiary N‑Methyl Amine and Propan‑1‑ol Chain Confer Distinct Reactivity and Binding Geometry

The target compound contains a tertiary N‑methyl amine at the quinoline 2‑position and a three‑carbon 1‑propanol chain. The closest catalogued analogs include 3‑[(4‑methylquinolin‑2‑yl)amino]‑1‑propanol (CAS 23952‑37‑6), which bears a secondary amine (lacking the N‑methyl group, MW 216.28) , and 2‑[(4‑methylquinolin‑2‑yl)amino]ethanol (CAS not listed, MW 202.25), which has a two‑carbon ethanol chain . N‑Methylation eliminates hydrogen‑bond donor capacity at the 2‑amino nitrogen, alters pKₐ, and imposes a different conformational preference in the binding pocket, collectively accounting for the MAO‑A/MAO‑B selectivity differences described above. The propan‑1‑ol chain provides a longer spacer than the ethanol analog, enabling distinct hydrogen‑bonding geometries with target proteins.

tertiary amine N-methylation propanol linker SAR

Validated Spectral Identity: FTIR Characterization of the Hydrochloride Salt Enables Quality‑Controlled Procurement

The hydrochloride salt of the target compound has been analysed by FTIR spectroscopy (KBr wafer technique) and the spectrum is archived in the Wiley SpectraBase collection [1]. The sample was originally sourced from R. M. Peck, Institute for Cancer Research, Philadelphia [1]. Unlike many in‑class amino alcohols that may lack verified spectral fingerprints in public databases, this compound possesses a direct, experimentally acquired FTIR reference suitable for batch‑to‑batch identity confirmation. The free base, by contrast, is available only with calculated or predicted properties from multiple vendor catalogues .

FTIR spectral identification hydrochloride salt quality control

Optimal Deployment Scenarios for 3‑(Methyl(4‑methylquinolin‑2‑yl)amino)propan‑1‑ol Based on Quantitative Differentiation Evidence


Selective MAO‑B Inhibitor Probe Development in Quinoline Chemical Space

The >88‑fold selectivity for MAO‑B over MAO‑A (IC₅₀ MAO‑B 1.13 μM vs MAO‑A >100 μM) [1] makes this compound a useful starting scaffold for developing subtype‑selective MAO‑B chemical probes. Unlike primaquine‑derived 8‑aminoquinolines, which exhibit balanced or MAO‑A‑preferring inhibition [2], the 2‑aminoquinoline‑N‑methyl‑propan‑1‑ol architecture inherently favours MAO‑B engagement. Researchers investigating MAO‑B‑associated neurodegenerative disorders (e.g., Parkinson’s disease) can use this selectivity window to dissect MAO‑B‑mediated pathways without confounding MAO‑A inhibition.

Medicinal Chemistry Campaigns Requiring Balanced Permeability and Solubility

The intermediate LogP of 2.36 and relatively low PSA of 36.36 Ų position this compound as a fragment‑like or early‑lead scaffold with favourable predicted passive membrane permeability. Compared with primaquine (PSA 60.17 Ų), the target compound’s decreased hydrogen‑bonding capacity suggests better blood‑brain barrier penetration potential. Medicinal chemists optimising CNS‑penetrant quinoline‑based hits can exploit this physicochemical profile to maintain permeability while attaching peripheral substituents.

Organic Synthesis: Tertiary Amine Amino Alcohol as a Versatile Building Block

The tertiary N‑methyl amine at the quinoline 2‑position provides a non‑nucleophilic handle that resists unwanted acylation or alkylation under conditions that would derivatise a secondary amine analog . The terminal hydroxyl group on the three‑carbon chain remains available for esterification, etherification, oxidation, or conversion to a leaving group. This orthogonal reactivity profile enables sequential functionalisation strategies that are not accessible with the demethylated (secondary amine) or ethanol‑chain (shorter spacer) analogs. Patent literature indicates that 2‑aminoquinoline‑N‑alkyl‑alcohol motifs appear in kinase inhibitor and GPCR antagonist programmes [3].

Quality‑Controlled Reference Standard for Analytical Method Development

The hydrochloride salt’s archived FTIR spectrum [4] provides a definitive reference for identity verification by quality control laboratories. Procurement teams can specify the hydrochloride form as a characterised reference standard for HPLC method development, forced degradation studies, or as a system suitability test compound in chromatographic analysis of quinoline‑containing reaction mixtures. The spectral traceability back to an Institute for Cancer Research sample adds provenance credibility that is absent for the uncharacterised free base from many commercial catalogues.

Quote Request

Request a Quote for 3-(Methyl(4-methylquinolin-2-yl)amino)propan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.